molecular formula C9H6ClNO2S B3022073 (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile CAS No. 64326-48-3

(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile

Cat. No. B3022073
CAS RN: 64326-48-3
M. Wt: 227.67 g/mol
InChI Key: PMXNFHBBEHWDAK-LREOWRDNSA-N
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Description

The compound is an organic molecule that contains a sulfonyl group attached to a 4-chlorophenyl group and an acrylonitrile group . It’s likely to be part of a larger class of compounds known as sulfonyl chlorides, which are used in a variety of chemical reactions due to their reactivity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as poly(arylene ether sulfone)s have been synthesized by nucleophilic substitution polymerization . This involves reacting a compound with a sulfonyl chloride group (like our compound) with a compound containing a hydroxy group .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a sulfonyl group (SO2) attached to a 4-chlorophenyl group and an acrylonitrile group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

Sulfonyl chlorides, such as this compound, are typically very reactive and can participate in a variety of chemical reactions. For example, they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Pyrazoles : (E)-3-(phenylsulfonyl)acrylonitriles, including variants like (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile, are used in synthesizing 3,3-diphenyl-3H-pyrazoles through reactions with diphenyldiazomethane (Vasin et al., 2015).

  • Synthesis of Indole Derivatives : A study demonstrated the organocatalyzed enantioselective synthesis of chiral 3-substituted indole derivatives containing tetrahydrothiophene using a process that involves (E)-3-aryl-2-(indol-3-ylcarbonyl)acrylonitriles (Li et al., 2014).

  • Catalyst-Free Sulfonation Reaction : A novel catalyst-free sulfonation reaction for synthesizing 3-sulfone nitrile compounds from sulfonyl hydrazides and acrylonitriles, including this compound, in water was demonstrated. This method provides a new synthetic route for constructing 3-sulfone nitrile compounds (Li et al., 2017).

Biocompatibility and Material Science

  • Biocompatibility in Membrane Modification : A study used sulfonated polyethersulfone and poly (acrylonitrile-co-acrylic acid-co-vinyl pyrrolidone) for the modification of polyethersulfone membranes, potentially involving this compound in the process. This modification aimed to improve biocompatibility, showing potential in medical and filtration applications (Tang et al., 2012).

Polymer Chemistry

  • Radical Polymerization in Liquid Sulfur Dioxide : Acrylonitrile, which can be related to this compound, was polymerized in liquid sulfur dioxide, potentially opening pathways for novel polymer synthesis and applications in material science (Tokura et al., 1960).

Mechanism of Action

The mechanism of action would depend on the specific reaction that this compound is involved in. In general, sulfonyl chlorides are electrophiles and can react with nucleophiles in a substitution reaction .

Safety and Hazards

Like many sulfonyl chlorides, this compound is likely to be hazardous. It could cause burns and eye damage, and may be harmful if inhaled . Always handle such compounds with appropriate safety precautions.

Future Directions

The future directions for research on this compound could involve exploring its reactivity with different nucleophiles, or investigating its potential uses in the synthesis of other compounds .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h1-5,7H/b7-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXNFHBBEHWDAK-LREOWRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C=C/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1012-71-1
Record name 2-Propenenitrile, 3-((4-chlorophenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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